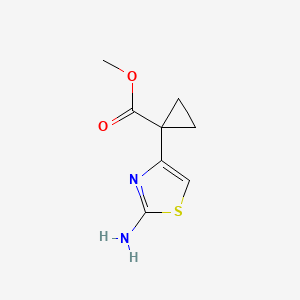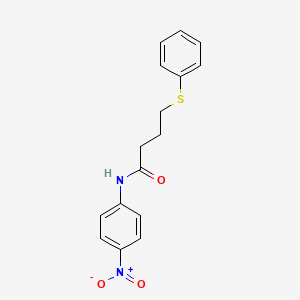
N-(4-nitrophenyl)-4-(phenylthio)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-nitrophenyl)-4-(phenylthio)butanamide is a chemical compound that is commonly used in scientific research. It is a member of the class of amides and is often referred to as NPPTB. This compound has gained a lot of attention due to its unique properties, making it a valuable tool in various research fields.
Mecanismo De Acción
NPPTB inhibits PKB/Akt activity by binding to the enzyme's PH domain. This binding disrupts the enzyme's ability to interact with its substrates, leading to a decrease in its activity. This, in turn, leads to a decrease in cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
NPPTB has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting PKB/Akt activity. Additionally, it has been shown to reduce inflammation and oxidative stress in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPTB has several advantages for lab experiments. It is a potent and selective inhibitor of PKB/Akt activity, making it a valuable tool in studying the enzyme's function. However, it has some limitations, including its solubility and stability in aqueous solutions, which can make it challenging to work with.
Direcciones Futuras
There are several future directions for research involving NPPTB. One direction is to investigate its potential as a therapeutic agent for cancer and other diseases. Additionally, there is a need to develop more potent and selective inhibitors of PKB/Akt activity that can overcome the limitations of NPPTB. Finally, there is a need to study the effects of NPPTB on other cellular processes and signaling pathways to gain a better understanding of its mechanism of action.
Métodos De Síntesis
The synthesis of N-(4-nitrophenyl)-4-(phenylthio)butanamide involves the reaction between 4-nitroaniline and 4-phenylthiobutanoyl chloride. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified using column chromatography.
Aplicaciones Científicas De Investigación
N-(4-nitrophenyl)-4-(phenylthio)butanamide is widely used in scientific research due to its ability to inhibit the activity of protein kinase B (PKB/Akt). This kinase plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Inhibiting PKB/Akt activity can, therefore, have significant implications in the treatment of various diseases, including cancer.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-4-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c19-16(7-4-12-22-15-5-2-1-3-6-15)17-13-8-10-14(11-9-13)18(20)21/h1-3,5-6,8-11H,4,7,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLNWXUZKHBGIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2903070.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2903071.png)
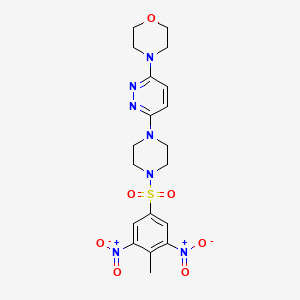

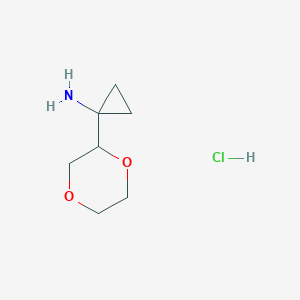
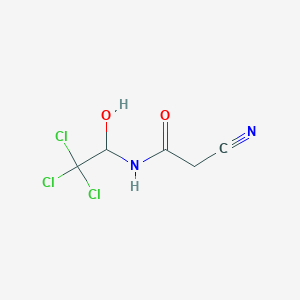
![2-Oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2903076.png)

![2-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2903078.png)

![N1-(2-methoxyethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2903083.png)
![ethyl 2-[[2-[(2S)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoyl]oxyacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2903084.png)
![Ethyl 7-bromo-3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B2903089.png)
